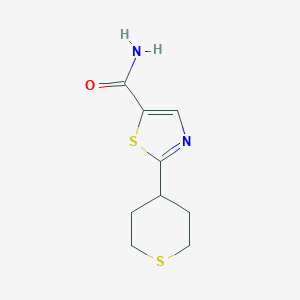
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a tetrahydrothiopyran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticonvulsant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-4-one with thioamide derivatives under specific conditions. One common method involves the use of hydrazine hydrate and potassium selenocyanate in an ethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Wirkmechanismus
The exact mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. In terms of anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid
- 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-thiol
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxamide is unique due to its specific combination of the tetrahydrothiopyran and thiazole moieties, which confer distinct biological activities. Its potential antimicrobial and anticonvulsant properties make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H12N2OS2 |
|---|---|
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2-(thian-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N2OS2/c10-8(12)7-5-11-9(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,12) |
InChI-Schlüssel |
ISQIZTHDFGSXCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C2=NC=C(S2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


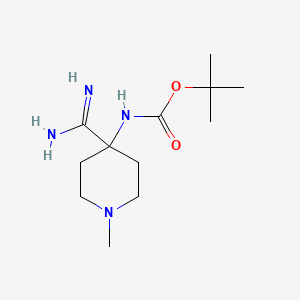
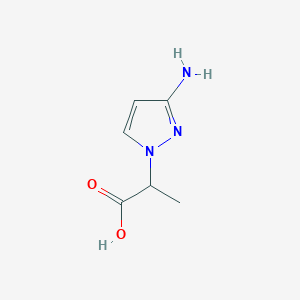
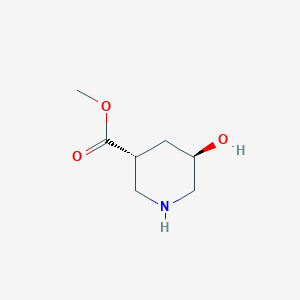
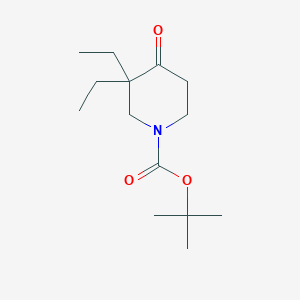
![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
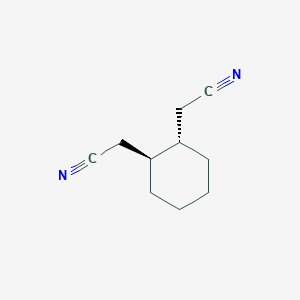
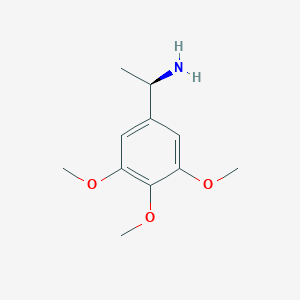
phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
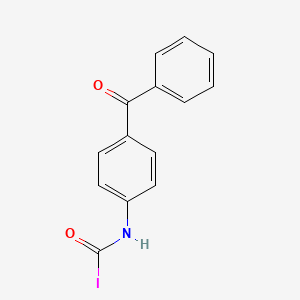
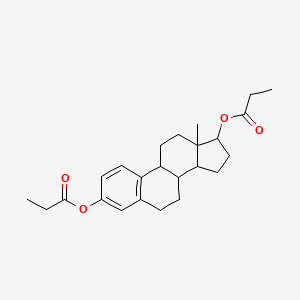
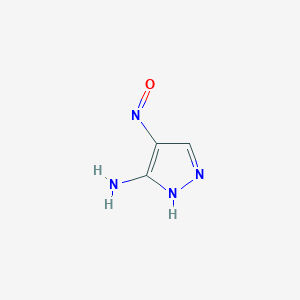

![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)
